molecular formula C12H20O3 B8049647 Methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate

Methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate

Cat. No.: B8049647
M. Wt: 212.28 g/mol
InChI Key: LSVKAGHWMOTYJP-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its bicyclo[3.2.2]nonane core, which is a rigid and stable framework, making it an attractive candidate for various chemical and biological applications.

Properties

IUPAC Name

methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-15-10(14)12-4-2-3-11(9-13,5-7-12)6-8-12/h13H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVKAGHWMOTYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(CC1)(CC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate typically involves multistep organic reactions. One common method includes the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group modifications to introduce the hydroxymethyl and carboxylate groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This compound can act as an inhibitor or activator of various biochemical pathways, depending on its functional groups and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(hydroxymethyl)bicyclo[3.2.2]nonane-1-carboxylate stands out due to its specific functional groups and the unique bicyclo[3.2.2]nonane framework. This structure provides a balance of rigidity and flexibility, making it suitable for a wide range of applications in chemistry, biology, and industry .

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